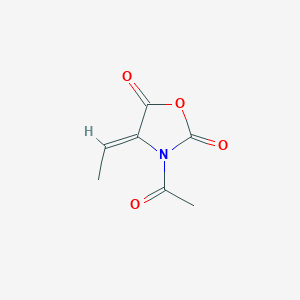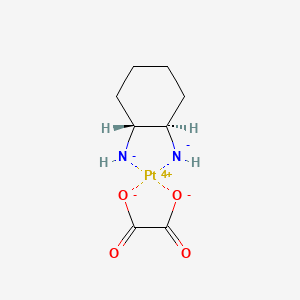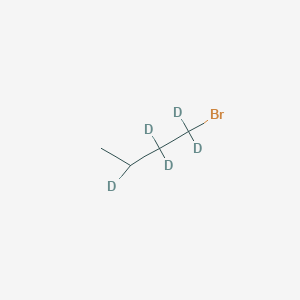
2,6-Dimethylocta-2,5,7-trien-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylocta-2,5,7-trien-4-one: is an organic compound with the molecular formula C10H14O. It is a conjugated ketone with three double bonds and two methyl groups attached to the carbon chain. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,5,7-trien-4-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated triene system. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. Catalysts such as acidic or basic resins can be employed to enhance the reaction rate and selectivity. The purification of the final product is usually achieved through distillation or chromatography techniques .
化学反应分析
Types of Reactions
2,6-Dimethylocta-2,5,7-trien-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,5,7-Octatrien-4-ol, 2,6-dimethyl-.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,5,7-Octatrien-4-ol, 2,6-dimethyl-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Dimethylocta-2,5,7-trien-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,6-Dimethylocta-2,5,7-trien-4-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or antioxidant agent .
相似化合物的比较
Similar Compounds
5,7-Octadien-4-one, 2,6-dimethyl-: This compound is similar in structure but has one less double bond compared to 2,6-Dimethylocta-2,5,7-trien-4-one.
2,6-Dimethyl-2,5,7-octatrien-4-one: Another isomer with a similar structure but different spatial arrangement of atoms
Uniqueness
This compound is unique due to its conjugated triene system, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
33746-72-4 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
(5E)-2,6-dimethylocta-2,5,7-trien-4-one |
InChI |
InChI=1S/C10H14O/c1-5-9(4)7-10(11)6-8(2)3/h5-7H,1H2,2-4H3/b9-7+ |
InChI 键 |
XUINKEIPBTYUJP-VQHVLOKHSA-N |
SMILES |
CC(=CC(=O)C=C(C)C=C)C |
手性 SMILES |
CC(=CC(=O)/C=C(\C)/C=C)C |
规范 SMILES |
CC(=CC(=O)C=C(C)C=C)C |
同义词 |
(5E)-2,6-Dimethyl-2,5,7-octatrien-4-one; (E)-Tagetenone; trans-Ocimenone; trans-Tagetenone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)
